molecular formula C20H32O2 B164575 1alpha-Methylandrosterone CAS No. 3398-67-2

1alpha-Methylandrosterone

Cat. No.: B164575
CAS No.: 3398-67-2
M. Wt: 304.5 g/mol
InChI Key: UBSQZFBBZMBPFF-XHSSWRBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1alpha-Methylandrosterone is identified as a significant urinary metabolite of the synthetic androgen mesterolone, which is used in the treatment of conditions like male hypogonadism and androgen deficiency . This positions this compound as a critical compound for researchers investigating the pharmacokinetics and metabolic fate of anabolic-androgenic steroids (AAS). Its role as a definitive biomarker makes it invaluable for anti-doping research, forensic toxicology, and metabolic pathway studies, aiding in the detection and characterization of AAS abuse in athletes . Furthermore, research into related 17α-methylated androgens suggests that such compounds can exhibit complex pharmacological interactions, including potential competitive inhibition of the aromatase enzyme, which is responsible for converting androgens to estrogens . This highlights the research utility of this compound in endocrinology and oncology studies, particularly for understanding the intricate balance of steroid hormones and their impact on hormone-sensitive tissues. The study of this metabolite provides essential insights into the mechanisms of steroid metabolism, liver function, and the long-term physiological effects of AAS exposure, which are associated with adverse cardiovascular, hepatic, and endocrine outcomes . This product is intended for research use only and is not for use in diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3398-67-2

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1S,3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-1,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-17,21H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,19-,20-/m0/s1

InChI Key

UBSQZFBBZMBPFF-XHSSWRBBSA-N

SMILES

CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C)O

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C)O

Canonical SMILES

CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C)O

Origin of Product

United States

Comprehensive Analysis of Metabolic Pathways Generating 1α Methylandrosterone

Elucidation of In Vitro Biotransformation Mechanisms Leading to 1α-Methylandrosterone

The biotransformation of xenobiotics, including synthetic androgenic anabolic steroids, is a complex process primarily occurring in the liver. In vitro studies using hepatic systems have been instrumental in elucidating the metabolic pathways that lead to the formation of various metabolites, including 1α-Methylandrosterone. These studies provide a controlled environment to investigate the specific enzymatic reactions and cellular components involved in the metabolism of parent compounds.

Enzymatic Catalysis and Stereoselective Reductions in Hepatic Systems

The formation of 1α-Methylandrosterone from its precursors involves a series of enzymatic reactions, with stereoselective reductions being a key step. In vitro studies with liver preparations have demonstrated the conversion of precursor compounds through the action of various enzymes. For instance, the metabolism of mesterolone (B1676316), a structurally related steroid, in horses has been shown to undergo reduction, oxidation, and hydroxylation. researchgate.net The major metabolites identified were often the result of reductions at key positions on the steroid nucleus. researchgate.net

Research on the metabolism of mesterolone and drostanolone (B1670957) has identified 1α-methyl-androsterone and 2α-methyl-androsterone as their respective major metabolites. researchgate.net These transformations involve the reduction of the parent compounds and their intermediate 3α, 17β-dihydroxysteroid metabolites. researchgate.net The reduction to the corresponding 3β-hydroxysteroids was observed as a minor metabolic pathway. researchgate.net

Identification of Key Oxidative and Reductive Enzymes Involved in 1α-Methylandrosterone Formation

The biotransformation leading to 1α-Methylandrosterone is catalyzed by a variety of oxidative and reductive enzymes. nih.gov Key among these are the hydroxysteroid dehydrogenases (HSDs), which play a crucial role in the reduction of keto groups and the oxidation of hydroxyl groups on the steroid molecule. wikipedia.org Specifically, 3α-hydroxysteroid dehydrogenase is instrumental in the conversion of dihydrotestosterone (B1667394) (DHT) metabolites. wikipedia.org The conversion of androstenedione (B190577) to testosterone (B1683101) and subsequently to other metabolites is also mediated by enzymes like 17β-hydroxysteroid dehydrogenase. wikipedia.orgoup.com

Cytochrome P450 enzymes, a superfamily of monooxygenases, are also significantly involved in the oxidative metabolism of steroids. nih.gov These enzymes can introduce hydroxyl groups at various positions on the steroid nucleus, leading to a diverse array of metabolites. scielo.brscielo.br The reduction of the A-ring of steroids is another critical step, often catalyzed by 5α-reductase, which converts testosterone to the more potent androgen, dihydrotestosterone. wikipedia.orgnih.gov

Subcellular Localization of Metabolic Processes (e.g., Microsomal Biotransformation)

The metabolic machinery responsible for steroid biotransformation is compartmentalized within specific subcellular locations. scite.ainih.govresearchgate.net The endoplasmic reticulum, and specifically the microsomal fraction, is a primary site for many steroid metabolic reactions. scite.ainih.govresearchgate.net Microsomes house a high concentration of cytochrome P450 enzymes and NADPH-cytochrome P450 reductase, which are essential for oxidative metabolism. nih.gov

Mitochondria also play a significant role in steroid metabolism, containing their own set of steroidogenic enzymes. scite.ainih.govresearchgate.net The interplay between microsomal and mitochondrial enzymes allows for a complex and regulated series of metabolic events. scite.ainih.govresearchgate.net Studies have shown that both microsomal and mitochondrial fractions isolated from liver and other steroidogenic tissues are capable of metabolizing androgens and their precursors. scite.ainih.govresearchgate.net

Characterization of In Vivo Metabolic Fate and Excretion of 1α-Methylandrosterone Precursors

Following administration, the precursors of 1α-Methylandrosterone undergo extensive metabolism in the body, leading to a variety of metabolites that are ultimately excreted. The analysis of biological fluids, primarily urine, is crucial for understanding the in vivo metabolic fate of these compounds.

Primary and Secondary Metabolite Identification within Biological Fluids

In vivo studies have led to the identification of numerous metabolites of 1α-Methylandrosterone precursors in urine. For instance, after the administration of methasterone (B159527), several phase I metabolites have been detected. scielo.brscielo.bracs.org These metabolites result from biotransformations such as hydroxylation and reduction of the parent steroid. scielo.brscielo.bracs.org

The primary metabolic pathways for methasterone include transformations in the A and D rings, as well as hydroxylation at various positions of the steroid nucleus. acs.org Similarly, the metabolism of 1-testosterone has been extensively studied, with its main metabolite being 17α-1-testosterone. wur.nl

Comprehensive Profiling of Conjugated Metabolites: Glucuronidation and Sulfation Pathways

To facilitate their excretion from the body, steroid metabolites are often conjugated to polar molecules such as glucuronic acid or sulfate (B86663). wikipedia.orgresearchgate.netfrontiersin.org This process, known as phase II metabolism, significantly increases the water solubility of the metabolites. researchgate.netfrontiersin.org

Glucuronide conjugates are the predominant form of excreted metabolites for many synthetic androgens. acs.orgwikipedia.org Studies on methasterone have identified several glucuronidated metabolites in urine. scielo.bracs.orgnih.gov Sulfated metabolites are also formed, although often to a lesser extent than glucuronides. acs.orgresearchgate.net The enzymes responsible for these conjugation reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. wikipedia.orgfrontiersin.orgaacrjournals.org The activity of these enzymes can vary between individuals, leading to differences in metabolic profiles. researchgate.net

Identified Metabolites of Methasterone in Human Urine

Metabolite Conjugation Status Reference
Methasterone Glucuronide acs.org
M-M1 Glucuronide acs.org
M-M2 Glucuronide acs.org
M-M3 Free and Glucuronide acs.org
M-M4 Glucuronide acs.orgnih.gov
M-M5 Glucuronide acs.org
M-M6 Free acs.org
M-M7 Free acs.org
M-M8 Free acs.org
17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one Glucuronide scielo.brscielo.br
18-nor-17β-hydroxymethyl-2α,17α-dimethyl-5α-androst-13-en-3-one Glucuronide acs.orgnih.gov

Identified Metabolites of 1-Testosterone in Human Urine

Metabolite Conjugation Status Reference
17α-1-testosterone Not specified wur.nl
5α-androst-1-en-3,17-dione Free rsc.org
5α-androst-1-ene-3α-ol-17-one Free rsc.org
5α-androst-1-en-3α,17β-diol Free rsc.org
Unidentified sulfate conjugate Sulfate rsc.org

Investigation of Minor and Alternative Metabolic Routes

One of the documented minor metabolic pathways involves the reduction of the 3-keto group to the corresponding 3β-hydroxy steroid. nih.gov This results in the formation of the 3β-epimer of 1α-methylandrosterone. Additionally, the parent compound, mesterolone, and the intermediate 3α,17β-dihydroxysteroid have also been detected in urine, indicating that not all of the administered compound is fully metabolized to 1α-methylandrosterone. nih.gov The majority of these metabolites are excreted in the urine as glucuronic acid conjugates. nih.govresearchgate.net

Further investigations, particularly through microbial fermentation models which can sometimes mimic mammalian metabolism, have revealed other potential alternative metabolic routes. These studies on mesterolone have identified several hydroxylated metabolites. For instance, biotransformation by the fungus Cunninghamella blakesleeana has been shown to produce metabolites hydroxylated at various positions, including C-11, C-14, and C-7, as well as oxidation at the C-7 position. researchgate.net While these specific transformations have not been confirmed in human studies, they highlight the potential for a broader range of metabolic modifications.

The following table summarizes the identified minor and alternative metabolites of mesterolone:

Metabolite TypeSpecific MetaboliteMetabolic ProcessSource
Epimerization 3β-hydroxy metaboliteReduction of the 3-keto group nih.gov
Hydroxylation 1α-methyl-11β,14α,17β-trihydroxy-5α-androstan-3-oneHydroxylation researchgate.net
Hydroxylation 1α-methyl-7β,17β-dihydroxy-5α-androstan-3-oneHydroxylation researchgate.net
Oxidation 1α-methyl-17β-hydroxy-5α-androstan-3,7-dioneOxidation researchgate.net
Parent Compound MesteroloneIncomplete metabolism nih.gov
Intermediate 1α-methyl-5α-androstane-3α,17β-diolIncomplete metabolism nih.gov

Comparative Metabolic Studies of 1α-Methylated Androgens and Related Steroids

The metabolism of 1α-methylated androgens, such as mesterolone, exhibits distinct characteristics when compared to other structurally related anabolic-androgenic steroids (AAS). These differences are primarily influenced by the presence and position of the methyl group on the steroid backbone.

A significant point of comparison for 1α-methylated androgens is their interaction with the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle. Mesterolone, much like dihydrotestosterone (DHT) and mestanolone (B1676315) (17α-methyl-DHT), is a substrate for 3α-HSD. wikipedia.org This enzyme inactivates the androgenic signal in muscle tissue, which is why mesterolone is considered to have poor anabolic activity. wikipedia.org In contrast, other AAS like methenolone (B1676379), oxandrolone, and drostanolone are poor substrates for 3α-HSD, allowing them to exert more potent anabolic effects in skeletal muscle. wikipedia.org

The metabolism of methenolone (1-methyl-17β-hydroxy-5α-androst-1-en-3-one) also provides a useful comparison. While structurally similar to mesterolone, the presence of a double bond between C1 and C2 in methenolone alters its metabolic fate. The primary metabolite of methenolone after oral administration is 3α-hydroxy-1-methylen-5α-androstan-17-one, indicating a different primary metabolic route compared to mesterolone. peterbond.org

The following table provides a comparative summary of the metabolism of selected androgens:

CompoundStructural ClassPrimary Metabolic PathwayKey Metabolite(s)Interaction with 3α-HSD in Muscle
Mesterolone 1α-methylated androgen3-keto reduction1α-methylandrosteroneSubstrate (inactivated)
Drostanolone 2α-methylated androgen3-keto reduction2α-methylandrosteronePoor substrate
Methenolone 1-methylated androgen (with C1-C2 double bond)Reduction of 3-keto group and formation of 1-methylene group3α-hydroxy-1-methylen-5α-androstan-17-onePoor substrate
Methyl-1-testosterone 17α-methylated, 1-methyl androgen3-keto reduction and other modifications17α-methyl-5α-androst-1-ene-3α,17β-diol, 17α-methyl-5α-androstane-3α,17β-diolNot extensively characterized
Dihydrotestosterone (DHT) Endogenous androgen3-keto reductionAndrostanediolsSubstrate (inactivated)

These comparative studies highlight how subtle changes in the chemical structure of anabolic steroids, such as the position of a methyl group or the presence of a double bond, can significantly influence their metabolic pathways and, consequently, their biological activity.

Advanced Spectroscopic and Chromatographic Techniques for the Analysis of 1α Methylandrosterone

High-Resolution Gas Chromatography-Mass Spectrometry (GC-HRMS) for Metabolite Characterization

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds, including steroids. nih.gov When coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap system, GC-HRMS offers high mass precision and resolving power, which is essential for distinguishing analytes from matrix interferences. wur.nltaylorfrancis.com This platform allows for both targeted analysis of known metabolites and untargeted screening for new or unexpected compounds. wur.nltaylorfrancis.com The use of GC-HRMS has been successfully applied to create comprehensive screening methods for a wide array of steroids in biological samples like urine. wur.nl

The choice of ionization technique is critical as it directly influences the type of information obtained from a mass spectrum.

Electron Ionization (EI): As the most established ionization method in GC-MS, electron ionization (EI) utilizes a high-energy electron beam (typically 70 eV) to ionize gas-phase molecules. uky.edumetwarebio.com This "hard" ionization technique causes extensive and reproducible fragmentation, creating a unique mass spectrum that acts as a molecular fingerprint. metwarebio.com These fragmentation patterns are invaluable for structural elucidation and are highly suitable for library matching, making EI a powerful tool for identifying unknown volatile compounds. eag.com However, for many molecules, the high energy of EI can lead to a weak or absent molecular ion, which can complicate the determination of the compound's molecular weight. uky.edusocratic.org

Chemical Ionization (CI): In contrast, chemical ionization (CI) is a "softer" ionization technique. socratic.org It uses ion-molecule reactions where a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then react with the analyte to produce analyte ions, often through protonation. uky.edusocratic.org This lower-energy process results in significantly less fragmentation and typically produces a prominent protonated molecular ion ([M+H]+). socratic.orgresearchgate.net This makes CI particularly useful for confirming the molecular weight of an unknown metabolite. rsc.org The enhanced molecular ion provided by CI is also an ideal precursor ion for tandem mass spectrometry (MS/MS) analysis, which can improve sensitivity and selectivity. researchgate.netnih.gov

Table 1: Comparison of Electron Ionization (EI) and Chemical Ionization (CI) for Steroid Analysis

Feature Electron Ionization (EI) Chemical Ionization (CI)
Ionization Energy High (Hard Ionization) Low (Soft Ionization)
Fragmentation Extensive and reproducible fragmentation patterns. metwarebio.com Minimal fragmentation. socratic.org
Molecular Ion Often weak or absent. uky.edu Strong and readily identifiable ([M+H]+). socratic.org
Primary Use Structural elucidation and library matching. eag.com Molecular weight determination and precursor for MS/MS. rsc.orgnih.gov
Sensitivity High sensitivity and reproducibility. metwarebio.com Can significantly increase sensitivity for specific analytes. researchgate.net

Many steroids, including metabolites of 1α-methylandrosterone, possess polar functional groups like hydroxyls and ketones. These groups make the molecules non-volatile and prone to thermal degradation in the hot GC injection port. To overcome this, chemical derivatization is a mandatory sample preparation step. This process modifies the functional groups to increase the molecule's volatility and thermal stability. researchgate.net

The most common strategy for steroids is silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.gov This process can create TMS ethers from hydroxyl groups and TMS enol ethers from keto groups. researchgate.net Such derivatization not only improves chromatographic behavior but also directs mass spectrometric fragmentation, leading to characteristic ions that aid in identification and enhance analytical sensitivity. nih.gov

Table 2: Common Derivatization Strategies for Steroid Analysis via GC-MS

Derivatization Agent Target Functional Group Purpose
MSTFA or BSTFA Hydroxyl, Carboxyl Forms trimethylsilyl (TMS) ethers/esters, increasing volatility and thermal stability. researchgate.netnih.gov
Hydroxylamine hydrochloride (HACl) Ketone Forms oximes, helps to separate isomers and stabilize certain structures. nih.gov
Methoxime hydrochloride (MEOX) Ketone Forms methoxime derivatives, prevents enolization and separates isomers.

Tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity and is considered a gold standard for the definitive confirmation of compounds in complex matrices. eag.comnih.gov In a typical triple quadrupole instrument, the first quadrupole (Q1) is set to select a specific precursor ion from the analyte, which is often the molecular ion or a major fragment. This selected ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting product ions are then separated and detected by the third quadrupole (Q3). eag.com

This process, known as selected reaction monitoring (SRM), is exceptionally specific because it monitors a unique transition from a precursor ion to a product ion. researchgate.net For 1α-methylandrosterone metabolites, this would involve selecting the derivatized molecular ion or a characteristic high-mass fragment as the precursor and monitoring its specific product ions. This technique drastically reduces chemical noise from the sample matrix, thereby increasing the signal-to-noise ratio and providing unambiguous structural confirmation even at very low concentrations. researchgate.netnih.gov

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in Steroid Metabolomics

While GC-MS is a powerful tool, it is limited to volatile compounds and requires derivatization. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a complementary and often preferred technique for steroid metabolomics. endocrine-abstracts.org It allows for the analysis of a broader range of metabolites, including polar and non-volatile compounds like sulfate (B86663) and glucuronide conjugates, often directly from a biological fluid with minimal sample preparation. researchgate.netspectroscopyonline.com

LC-HRMS methods typically employ soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). spectroscopyonline.comscripps.edu ESI is particularly gentle, producing protonated or deprotonated molecular ions with little to no fragmentation. spectroscopyonline.com When coupled with HRMS analyzers like Orbitrap or TOF, LC-HRMS provides excellent mass accuracy (sub-ppm) and high resolution, which is critical for assigning correct elemental compositions to unknown metabolites. wur.nlendocrine-abstracts.org Although LC-based methods can be challenging for non-polar steroids due to their low proton affinity, they have proven highly effective for comprehensive steroid profiling and are increasingly being adopted in clinical and research laboratories. wur.nlendocrine-abstracts.org

Quantitative and Qualitative Analytical Methodologies for 1α-Methylandrosterone Detection

The analysis of 1α-methylandrosterone involves both qualitative and quantitative approaches. Qualitative analysis aims to identify the presence or absence of the compound or its metabolites, while quantitative analysis determines their precise concentration. capitalresin.com

Qualitative Analysis: This relies on comparing analytical data from a sample to that of a known reference standard. Key identifiers in chromatography-mass spectrometry include retention time, the mass-to-charge ratio (m/z) of the molecular ion, and the pattern of fragment ions. drawellanalytical.comeurachem.org In HRMS, high mass accuracy provides an additional, powerful criterion for identification. wur.nl

Quantitative Analysis: This is typically achieved by creating a calibration curve using known concentrations of a reference standard. drawellanalytical.com The response (e.g., peak area) of the analyte in the sample is then compared to this curve to determine its concentration. capitalresin.com To correct for variations in sample preparation and instrument response, an internal standard—a structurally similar compound added to all samples at a constant concentration—is almost always used.

Effective chromatographic separation is fundamental to accurate analysis. The goal is to separate the target analyte (1α-methylandrosterone or its metabolites) from other endogenous compounds in the sample to prevent co-elution and ion suppression, which can interfere with detection and quantification. mostwiedzy.pl

Optimization involves adjusting several parameters to achieve the best resolution in the shortest possible time. mostwiedzy.plmdpi.com Key parameters include:

Stationary Phase: The choice of the column (e.g., C18 for reversed-phase LC, DB-1 or DB-5 for GC) is the most critical factor, as its chemistry dictates the primary separation mechanism. inacom.nl

Mobile Phase/Carrier Gas: In LC, the composition of the mobile phase (e.g., the ratio of water to acetonitrile (B52724) or methanol) and its pH are adjusted to control retention and selectivity. mostwiedzy.plnih.gov In GC, the flow rate of the carrier gas (e.g., helium) affects efficiency.

Temperature: In both GC and LC, column temperature influences retention time and peak shape. mdpi.comnih.gov

Gradient Elution/Temperature Programming: In LC, a gradient of mobile phase composition is used to separate compounds with a wide range of polarities. nih.gov In GC, a temperature program (ramping the temperature over time) is used to elute compounds with varying volatilities. mdpi.com

Retention Time (t_R): The time it takes for an analyte to travel from the injector to the detector is its retention time. Under constant analytical conditions, the retention time is a highly reproducible characteristic of a compound and serves as a primary tool for its qualitative identification. inacom.nl

Table 3: Factors Influencing Chromatographic Separation and Retention Time

Parameter Effect on Separation
Stationary Phase Chemistry Determines the primary mode of interaction and selectivity between analytes. inacom.nl
Mobile Phase Composition (LC) Alters the polarity of the mobile phase, directly impacting the retention factor (k) and selectivity (α). mostwiedzy.pl
Column Temperature Affects analyte viscosity and vapor pressure, generally decreasing retention time at higher temperatures. mdpi.comnih.gov
Flow Rate Influences analysis time and chromatographic efficiency; an optimal flow rate provides the best separation.
pH of Mobile Phase (LC) Affects the ionization state of acidic or basic analytes, significantly changing their retention in reversed-phase LC. mostwiedzy.pl

Densitometric Detection in Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) coupled with densitometry offers a cost-effective and reliable method for the quantification of steroids, including metabolites of 1α-Methylandrosterone. nih.govd-nb.info This technique separates compounds on a stationary phase, such as silica (B1680970) gel plates, using a specific mobile phase. nih.govnih.gov For the analysis of various anabolic androgenic steroids (AAS), mobile phases like hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and acetone (B3395972) have proven effective. nih.govppm.edu.pl

After separation, the spots corresponding to the analytes are visualized. This can be achieved through their inherent UV absorbance or by staining with reagents like phosphomolybdic acid (PMA), which often requires heating to develop the spots. nih.govresearchgate.net Densitometric scanning is then performed at a specific wavelength to measure the absorbance or fluorescence of the spots. nih.govnih.gov The intensity of the signal is proportional to the concentration of the analyte, allowing for quantitative analysis. nih.gov For instance, a study on testosterone (B1683101) derivatives used densitometric measurements at a λmax of 251 nm. nih.govd-nb.info Another method for stanozolol, a derivative of dihydrotestosterone (B1667394), utilized densitometric analysis at λmax 750 nm after staining with PMA. nih.gov

The suitability of TLC-densitometry for quantitative analysis is confirmed through validation according to guidelines such as those from the International Conference on Harmonisation (ICH). d-nb.infoppm.edu.pl This validation ensures the method is linear over a specific concentration range, with correlation coefficients typically above 0.99. nih.govd-nb.info The limits of detection (LOD) and quantification (LOQ) are also determined, often falling within the nanogram-per-spot range, highlighting the sensitivity of the technique. d-nb.inforesearchgate.net

TLC-Densitometry Parameters for Steroid Analysis
AnalyteStationary PhaseMobile Phase (v/v)Detection Wavelength (λmax)Linearity Range (ng/spot)Correlation Coefficient (r)LOD (ng/spot)LOQ (ng/spot)Reference
Testosterone DerivativesSilica gel 60F-254Hexane:Ethyl Acetate (8.5:1.5)251 nm200–12000.993-0.99616.7-22.355.7-70.9 nih.govd-nb.info
Mesterolone (B1676316)Silica gel 60F254Chloroform:Acetone (40:10)745 nm (after PMA staining)Not SpecifiedNot Specified61.0184.0 researchgate.net
StanozololSilica gelPetroleum ether:Acetone (6:4)750 nm (after PMA staining)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
PiperineNot SpecifiedNot Specified254 nm100-600≥0.9955.015.3 chula.ac.th
PlumbaginNot SpecifiedNot Specified254 nm50-300≥0.9952.87.5 chula.ac.th
Stigmasterol 3-O-β-D-glucopyranosideAluminum platesChloroform:Methanol (50:50)565 nm (after spraying)0.5-7.5 µg/mL0.9990.13 µg/mL0.40 µg/mL chromatographyonline.com

Method Validation Parameters for Robustness and Specificity

Validation of analytical methods is crucial to ensure their reliability for a specific purpose. europa.euresearchgate.net For the analysis of 1α-Methylandrosterone, key validation parameters include robustness and specificity. ppm.edu.plnih.gov

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. ikev.org This provides an indication of its reliability during normal usage. Typical variations studied include changes in mobile phase composition, pH, temperature, and different batches of reagents or columns. europa.eu For TLC methods, this could involve slight alterations in the mobile phase ratio or the duration of plate development. chromatographyonline.com The robustness is often assessed by observing the effect of these variations on parameters like retention factor (Rf) and peak area. researchgate.net

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In the context of 1α-Methylandrosterone analysis, the method must be able to distinguish it from other structurally similar steroids or metabolites. nih.govlcms.cz This is often demonstrated by analyzing blank samples, spiked samples, and samples containing potential interferents. scielo.br Chromatographic techniques like GC-MS and LC-MS/MS are inherently highly specific due to the combination of chromatographic separation and mass spectrometric detection. sciex.commdpi.com For TLC-densitometry, specificity is achieved by obtaining well-separated spots for the analyte of interest. researchgate.net

The validation process is typically performed in accordance with internationally recognized guidelines, such as those from the ICH. ppm.edu.pleuropa.eu

Key Method Validation Parameters
ParameterDefinitionTypical EvaluationReference
RobustnessThe ability of a method to remain unaffected by small, deliberate variations in method parameters.Varying parameters like mobile phase composition, pH, temperature, and observing the effect on results. ikev.org
SpecificityThe ability to assess the analyte unequivocally in the presence of other components.Analysis of blank samples, spiked samples, and forced degradation samples to demonstrate no interference at the analyte's retention time. europa.eu

Development and Application of Comprehensive Analytical Libraries for Steroid Metabolites

The identification and quantification of a wide range of steroid metabolites, including 1α-Methylandrosterone, is greatly facilitated by the development of comprehensive analytical libraries. lcms.cz These libraries are curated databases containing extensive information on various steroids, which are essential for screening and targeted analysis in fields like clinical endocrinology and anti-doping control. nih.govbirmingham.ac.uk

These libraries are typically constructed using data from the analysis of individual, pure reference standards of steroid metabolites. lcms.czwur.nl The data stored in these libraries often includes retention times, mass spectra (including characteristic fragment ions), and response factors. lcms.czwur.nl Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools used to generate the data for these libraries. sciex.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for creating accurate mass libraries, which enhance the reliability of compound identification. lcms.cz

The application of these libraries allows for the simultaneous screening of a large number of steroid metabolites in a single analytical run. nih.gov In a typical workflow, the data acquired from a biological sample is compared against the library. lcms.czwur.nl A match in retention time and mass spectrum with an entry in the library provides a high degree of confidence in the identification of the steroid metabolite. This approach is significantly more efficient than analyzing for each compound individually.

Recently, advanced bioinformatics tools and machine learning algorithms, such as convolutional neural networks (CNN), are being developed to automatically recognize steroid molecules from their mass spectral patterns, further enhancing the speed and comprehensiveness of steroid analysis. acs.org

Strategies for Prolonged Detection of 1α-Methylandrosterone and its Conjugates in Research Settings

Extending the detection window for 1α-Methylandrosterone and its metabolites is a key objective in research, particularly in anti-doping science. anu.edu.au This involves targeting long-term metabolites and their conjugates, which remain in the body for a longer period than the parent compound. researchgate.net

1α-Methylandrosterone is a major metabolite of the anabolic steroid mesterolone. nih.gov Following administration, mesterolone is extensively metabolized, and its metabolites are primarily excreted in the urine as conjugates, mainly with glucuronic acid and to a lesser extent, with sulfate. nih.govnps.org.au The main metabolite, 1α-methyl-androsterone, accounts for a significant portion of the excreted metabolites. nps.org.aubayer.com

Strategies for prolonged detection focus on:

Targeting specific long-term metabolites: Research has shown that some minor metabolites or specific conjugates may have a longer half-life in the body. researchgate.net

Analysis of intact conjugates: Instead of hydrolyzing the conjugates to release the free steroid before analysis, methods are being developed to detect the intact glucuronide and sulfate conjugates directly using LC-MS/MS. anu.edu.auwada-ama.org This can provide greater specificity and potentially a longer detection window.

Investigating alternative matrices: While urine is the most common matrix, analysis of hair or blood may offer different detection windows for certain compounds.

Utilizing high-sensitivity instrumentation: The use of advanced mass spectrometers with high sensitivity and low detection limits allows for the measurement of very low concentrations of metabolites that persist in the body for extended periods. nih.gov

Recent studies have explored the potential of bis-conjugates (e.g., bis-sulfates or glucuronide-sulfates) of endogenous anabolic androgenic steroids as new markers to extend the detection window. wada-ama.org Similar approaches could be applied to exogenous steroids like mesterolone and its metabolites.

Historical Evolution of Research on Methylated Steroids and Androgen Metabolism

Early Discoveries and Structural Elucidation of Steroid Compounds

The journey into the world of steroids began in the early 20th century with the isolation and characterization of these compounds from natural sources. numberanalytics.com A pivotal moment came in 1769 with the isolation of cholesterol from gallstones. numberanalytics.com However, it was the 1920s and 1930s that marked a period of intense discovery and structural elucidation of steroid hormones. thieme-connect.com In 1935, German chemists Adolf Butenandt and Leopold Ruzicka independently achieved the chemical synthesis of testosterone (B1683101) from cholesterol derivatives, a landmark achievement that earned them the Nobel Prize in 1939. swolverine.com

The structural elucidation of androsterone, a key androgen metabolite, was another critical step. Through elemental analysis and molecular weight determination, its molecular formula was established as C19H30O2. youtube.comyoutube.com Chemical tests, including hydrogenation and bromination, indicated that it was a saturated compound. youtube.com Further analysis revealed the presence of a secondary hydroxyl group and a keto group. youtube.com The complete structure of androsterone, (3α,5α)-3-hydroxyandrostan-17-one, was ultimately confirmed through synthesis. youtube.comyoutube.com

The interest in chemically modified androgens, including methylated steroids, grew out of a desire to create compounds with more favorable therapeutic profiles. endocrine-abstracts.org The mid-20th century saw a surge in research focused on synthesizing derivatives of natural steroids to enhance specific biological activities. nih.gov This era of chemical exploration laid the groundwork for the later synthesis and investigation of compounds like 1α-Methylandrosterone.

Development of Analytical Chemistry Techniques for Steroid Hormones

The ability to detect and quantify steroid hormones has been crucial for advancing research. The evolution of analytical techniques has moved from less specific early methods to highly sensitive and specific modern technologies.

Era Dominant Analytical Techniques Key Features & Limitations
Early to Mid-20th Century Colorimetric and fluorometric assays, paper chromatography, thin-layer chromatography (TLC). endocrine-abstracts.orgnih.govlabinsights.nlLimited to urine samples, less specific, and often required large sample volumes. labinsights.nl
1960s - 1980s Radioimmunoassay (RIA), Gas Chromatography (GC). endocrine-abstracts.orglabinsights.nlnih.govRIA offered higher sensitivity but could suffer from cross-reactivity. labinsights.nl GC provided better separation of steroid isomers. nih.gov
Mid-1960s Onward Gas Chromatography-Mass Spectrometry (GC-MS). endocrine-abstracts.orgnih.govnih.govRevolutionized steroid analysis by combining the separation power of GC with the definitive identification capabilities of MS. mdpi.com Became the gold standard for comprehensive steroid profiling. nih.gov
1990s - Present High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS). endocrine-abstracts.orgnih.govnih.govOffers high sensitivity, specificity, and high-throughput capabilities, making it the preferred method for routine clinical analysis of many steroids. endocrine-abstracts.orgnih.govcapes.gov.br
Modern Era Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS). researchgate.netCombines the high resolution of GC with the high-throughput of UHPLC, offering further advancements in steroid analysis. researchgate.net

The development of GC-MS was a particularly significant breakthrough, allowing for the detailed profiling of complex steroid mixtures in biological fluids. mdpi.com This technique has been instrumental in identifying metabolites of synthetic steroids, such as the detection of 1α-methyl-androsterone in urine. nih.gov While LC-MS/MS has become dominant for many applications due to its speed and automation, GC-MS remains a powerful tool for comprehensive metabolomic studies. endocrine-abstracts.orgnih.gov

Trajectories in the Understanding of Steroid-Receptor Interactions

The mechanism by which steroids exert their effects was a major focus of research in the latter half of the 20th century. The pivotal discovery of the androgen receptor (AR) in the late 1960s established that androgens function by binding to a specific intracellular protein. bioscientifica.comnih.gov This receptor, a ligand-dependent transcription factor, belongs to the nuclear hormone receptor superfamily. nih.gov

The understanding of steroid-receptor interactions has evolved significantly over time:

Early Concepts : Initial theories were refined by the discovery that steroid hormones regulate gene expression. physiology.org

The Receptor Model : The identification and cloning of the AR in the mid-1980s was a milestone, revealing its structure, including the highly conserved DNA-binding domain (DBD) and the ligand-binding domain (LBD). nih.gov

Co-regulators : In the late 1980s and early 1990s, the concept of "coactivators" and "corepressors" emerged. physiology.org These are proteins that interact with the steroid receptor to either enhance or suppress the transcription of target genes. physiology.org

Molecular Exploitation : Evolutionary studies suggest that steroid receptors evolved from an ancient, estrogen-sensitive receptor. nih.govresearchgate.net The androgen and progesterone (B1679170) receptors later recruited androgens and progestagens, which were already present as intermediates in the estrogen synthesis pathway, as their ligands. nih.govresearchgate.netplos.org

Research into synthetic steroids like 1α-Methylandrosterone contributes to this understanding by providing insights into structure-activity relationships. The anabolic effects of 1α-Methylandrosterone are attributed to its ability to bind to the androgen receptor. ontosight.ai Studying how modifications, such as the 1α-methyl group, affect binding affinity and receptor activation helps to map the intricate relationship between a steroid's structure and its biological function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha-Methylandrosterone
Reactant of Route 2
1alpha-Methylandrosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.